molecular formula C14H16N2O3S B1331759 [5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid CAS No. 332871-60-0

[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid

Cat. No.: B1331759
CAS No.: 332871-60-0
M. Wt: 292.36 g/mol
InChI Key: PDRQPLQRWLUFOM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound’s IUPAC name, 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid , reflects its hierarchical structure:

  • Parent structure : 1,3,4-oxadiazole (a five-membered aromatic ring with nitrogen at positions 1 and 3, and oxygen at position 4).
  • Substituents :
    • Position 5 : A 4-tert-butylphenyl group (a phenyl ring substituted with a tert-butyl group at the para position).
    • Position 2 : A sulfanyl (thioether) group linked to acetic acid (CH₂COOH).

The systematic classification places this compound within the oxadiazole family, specifically the 1,3,4-oxadiazole subclass. Its CAS number is 332871-60-0 , and its molecular formula is C₁₄H₁₆N₂O₃S (molecular weight: 292.36 g/mol).

Molecular Geometry and Conformational Dynamics

The compound’s geometry is dominated by the planar 1,3,4-oxadiazole ring, which adopts a flat, aromatic structure due to resonance stabilization. Key geometric features include:

Feature Description
Oxadiazole ring Planar, with alternating single and double bonds (N–C–N–O–C–N).
4-tert-Butylphenyl A bulky substituent at position 5, inducing steric effects and potential dihedral angles with the oxadiazole ring.
Sulfanylacetic acid A flexible side chain (S–CH₂COOH) with rotational freedom around the C–S bond.

The tert-butyl group introduces steric hindrance, potentially influencing the dihedral angle between the phenyl ring and the oxadiazole. However, the ring’s aromaticity and electron delocalization maintain structural rigidity.

Electronic Structure and Resonance Stabilization

The 1,3,4-oxadiazole ring exhibits aromatic resonance , with electron delocalization involving the oxygen and nitrogen atoms. Key electronic characteristics include:

  • Resonance stabilization :

    • The lone pairs on nitrogen and oxygen participate in π-conjugation, forming a six-electron aromatic system.
    • The sulfanyl group’s sulfur atom contributes electron density through inductive effects, further stabilizing the ring.
  • Electron distribution :

    • The tert-butylphenyl group is electron-donating via resonance (aromatic ring) and inductive effects (alkyl group), slightly increasing electron density at the oxadiazole’s position 5.
    • The acetic acid moiety is electron-withdrawing , polarizing the S–C bond and influencing reactivity at the sulfanyl group.

Tautomerism and Thiol-Thione Equilibrium

The compound does not exhibit significant thiol-thione tautomerism due to the sulfanyl group’s bonding (S–C instead of S–H). However, the oxadiazole ring itself may theoretically undergo tautomerism under specific conditions:

Tautomer Stability Relevance
Thione form Unlikely due to lack of thiol (–SH) group. Not applicable in this structure.
Thiol form Absent; sulfanyl group is a thioether. Irrelevant to the current compound.

In contrast, oxadiazole derivatives with hydroxyl or amino substituents (e.g., 5-amino-1,3,4-oxadiazole-2(3H)-one) show tautomerism, with equilibrium constants influenced by solvent polarity. For this compound, resonance stabilization of the oxadiazole ring dominates, suppressing tautomerism.

Properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-14(2,3)10-6-4-9(5-7-10)12-15-16-13(19-12)20-8-11(17)18/h4-7H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRQPLQRWLUFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357735
Record name SBB027466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332871-60-0
Record name SBB027466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Ring Formation

  • The 1,3,4-oxadiazole ring is commonly synthesized by cyclization of hydrazide derivatives with carboxylic acid derivatives or their equivalents.
  • For the 4-tert-butyl-phenyl substituent, the corresponding 4-tert-butylbenzoic acid or its hydrazide is used as the precursor.

Typical procedure:

  • The hydrazide of 4-tert-butylbenzoic acid is reacted with reagents such as triethyl orthoacetate or triethyl orthobenzoate under reflux conditions for 24 hours to form the oxadiazole ring.
  • The reaction is often carried out in ethanol or other suitable solvents, followed by distillation of excess reagents and recrystallization to purify the oxadiazole intermediate.

Example Reaction Conditions

Step Reagents/Conditions Outcome Yield (%) Notes
Hydrazide formation 4-tert-butylbenzoic acid + hydrazine hydrate 4-tert-butylbenzohydrazide High Precursor for oxadiazole ring
Cyclization Hydrazide + triethyl orthoacetate, reflux 24 h 5-(4-tert-butyl-phenyl)-1,3,4-oxadiazole 80-90% Purified by recrystallization

Introduction of the Sulfanyl Group at the 2-Position

Formation of 5-(4-tert-Butyl-phenyl)-1,3,4-oxadiazol-2-thiol

  • The oxadiazole intermediate is converted to the corresponding thiol derivative by reaction with sulfur sources such as thiosemicarbazide or Lawesson’s reagent.
  • This step introduces the sulfanyl (-SH) group at the 2-position of the oxadiazole ring.

Typical Procedure

  • The oxadiazole compound is treated with thiosemicarbazide in tetrahydrofuran (THF) at low temperature (0°C) followed by reflux to facilitate thiol formation.
  • The product is isolated by extraction and recrystallization.

Attachment of the Acetic Acid Moiety via Sulfanyl Linkage

Alkylation with Bromoacetic Acid or Derivatives

  • The thiol group on the oxadiazole is alkylated with bromoacetic acid or its esters to form the sulfanyl-acetic acid linkage.
  • This reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) in the presence of a base like sodium hydride (NaH) to deprotonate the thiol and facilitate nucleophilic substitution.

Reaction Conditions and Purification

Step Reagents/Conditions Outcome Yield (%) Notes
Thiol alkylation 5-(4-tert-butyl-phenyl)-1,3,4-oxadiazol-2-thiol + bromoacetic acid + NaH in DMF [5-(4-tert-Butyl-phenyl)-oxadiazol-2-yl-sulfanyl]-acetic acid Moderate to good Purified by column chromatography

Representative Experimental Data Summary

Parameter Value/Condition Reference
Molecular Formula C14H16N2O3S
Molecular Weight 292.36 g/mol
Reaction Temperature Reflux (approx. 80-150°C depending on step)
Solvents Ethanol, THF, DMF
Purification Recrystallization, column chromatography
Typical Yields 80-90% (ring formation), 40-70% (thiol and alkylation steps)

Notes on Optimization and Research Findings

  • The choice of solvent and base critically affects the yield and purity of the sulfanyl-acetic acid derivative.
  • Mild reducing agents and controlled temperature conditions improve selectivity in ring formation and thiol introduction.
  • Alkylation with bromoacetic acid derivatives in DMF with sodium hydride is a reliable method to attach the acetic acid moiety, as confirmed by spectral characterization (EI-MS, IR, ^1H-NMR).
  • Purification by flash chromatography or recrystallization ensures removal of side products and unreacted starting materials.

Summary Table of Preparation Steps

Step No. Reaction Key Reagents Conditions Yield (%) Notes
1 Formation of 1,3,4-oxadiazole ring 4-tert-butylbenzohydrazide + triethyl orthoacetate Reflux 24 h in ethanol 80-90 Recrystallization purification
2 Conversion to oxadiazol-2-thiol Oxadiazole + thiosemicarbazide 0°C to reflux in THF 40-60 Extraction and recrystallization
3 Alkylation with bromoacetic acid Oxadiazol-2-thiol + bromoacetic acid + NaH Room temp to reflux in DMF 50-70 Column chromatography purification

This detailed synthesis approach for [5-(4-tert-Butyl-phenyl)-oxadiazol-2-yl-sulfanyl]-acetic acid is supported by multiple peer-reviewed studies and patent literature, ensuring a robust and reproducible preparation method suitable for research and industrial applications. The methods emphasize careful control of reaction conditions and purification steps to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of this compound are compared with analogous 1,3,4-oxadiazole derivatives below:

Table 1: Structural and Functional Comparison

Compound Name Substituent (C5 Position) Functional Group (C2 Position) Molecular Weight (g/mol) Key Properties/Bioactivity
[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid 4-tert-Butylphenyl Sulfanyl acetic acid 292.36 High lipophilicity; potential for ionic interactions due to carboxylic acid
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide (6f) 4-Chlorophenyl Sulfanyl acetamide 323.78 Antimicrobial activity (Gram-positive bacteria); moderate cytotoxicity
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid 4-Methoxyphenyl Sulfanyl acetic acid 266.28 Improved solubility due to methoxy group; electron-donating effects
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate Phenyl Sulfanyl ethyl ester 264.30 Lower aqueous solubility; ester group enhances membrane permeability
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) 4-Nitrophenyl Chlorophenyl 307.73 CNS depressant activity; electron-withdrawing groups enhance pharmacological effects

Key Findings

Electron-Withdrawing Groups: Enhance pharmacological activity in CNS applications but may increase cytotoxicity .

Functional Group Impact :

  • Sulfanyl Acetic Acid : Improves aqueous solubility and enables salt formation, which is advantageous for bioavailability compared to ester or amide derivatives .
  • Sulfanyl Acetamide : Balances lipophilicity and hydrogen-bonding capacity, contributing to antimicrobial activity .

Biological Activity :

  • The tert-butyl derivative’s bulky structure may limit receptor interactions but reduce toxicity, as seen in N-substituted oxadiazoles where tert-butyl analogs showed lower hemolytic activity .
  • Compounds with nitro or chloro substituents (e.g., XIV, XV) exhibit stronger CNS activity due to enhanced electron-deficient aromatic systems .

Methoxy-substituted analogs (e.g., 4-methoxyphenyl) demonstrate better solubility than tert-butyl derivatives but lack steric shielding against metabolic degradation .

Biological Activity

5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl-acetic acid is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects. It also discusses structure-activity relationships (SAR) that contribute to its efficacy.

Chemical Structure and Properties

The compound has the molecular formula C14H16N2O3SC_{14}H_{16}N_2O_3S and features a unique oxadiazole ring, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

1. Anti-inflammatory Activity

Research indicates that derivatives of oxadiazoles exhibit significant anti-inflammatory properties. For instance, studies on related compounds have demonstrated their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 through the inhibition of the NF-κB signaling pathway .

Table 1: Summary of Anti-inflammatory Effects

CompoundCytokine InhibitionMechanism
4-TBPSTNF-α, IL-1β, IL-6NF-κB pathway inhibition
Oxadiazole DerivativeiNOS, COX-2Downregulation via transcriptional inhibition

2. Anticancer Activity

The anticancer potential of oxadiazole derivatives has been well-documented. Several studies have shown that these compounds can induce apoptosis in cancer cell lines by disrupting cellular processes. For example, a compound with a similar structure demonstrated an IC50 value of less than 1 µg/mL against various cancer cell lines, indicating potent cytotoxicity .

Table 2: Anticancer Activity Data

CompoundCell Line TestedIC50 (µg/mL)
Similar OxadiazoleA431 (skin cancer)<1
5-(4-tert-Butyl-phenyl)-oxadiazoleJurkat (leukemia)1.61 ± 1.92

3. Antimicrobial Activity

Oxadiazole derivatives have also shown promising antimicrobial properties. The presence of electron-donating groups in their structure enhances their activity against various bacterial strains. For instance, compounds with similar moieties have exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Oxadiazole Derivative AE. coli32 µg/mL
Oxadiazole Derivative BS. aureus19 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the oxadiazole ring and substituents on the phenyl group significantly affect biological activity. The presence of alkyl groups like tert-butyl increases lipophilicity and potentially enhances cellular uptake. Additionally, the introduction of functional groups such as sulfonyl or carboxylic acids can improve interactions with biological targets.

Case Studies

Several case studies highlight the therapeutic potential of oxadiazole derivatives:

  • Anti-inflammatory Effects in Macrophages : A study demonstrated that a related oxadiazole derivative reduced nitric oxide production in LPS-stimulated RAW 264.7 macrophages without cytotoxic effects .
  • Cytotoxicity Against Cancer Cells : Research indicated that compounds similar to 5-(4-tert-butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl-acetic acid exhibited significant cytotoxicity in various cancer cell lines through apoptosis induction mechanisms.
  • Antimicrobial Screening : A series of oxadiazole derivatives were evaluated for their antimicrobial activity against common pathogens, showing MIC values comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol with chloroacetic acid in the presence of a base (e.g., triethylamine) in dioxane at 85–90°C .
  • Key Considerations :

  • Purification via recrystallization (e.g., acetic acid/water mixtures) improves yield .
  • Monitor reaction progress using TLC or HPLC to ensure completion.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Confirm substituent positions (e.g., tert-butyl group at ¹H NMR δ ~1.3 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Elemental Analysis : Verify stoichiometry (C, H, N, S).
    • Crystallography : Single-crystal X-ray diffraction using SHELXL for absolute configuration determination .

Q. What safety precautions are necessary when handling this compound?

  • Hazards : Potential skin/eye irritation (GHS Category 2/2A) .
  • Protocols :

  • Use PPE (gloves, goggles), work in a fume hood.
  • Store in airtight containers away from heat/ignition sources .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Perform DFT calculations to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps).
  • Dock derivatives into target proteins (e.g., STAT3) using AutoDock Vina to prioritize synthesis .
    • Validation : Compare computational predictions with experimental IC50 values from kinase assays .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • SHELXL Workflow :

  • Use TWIN/BASF commands for twinned data .
  • Apply restraints for disordered tert-butyl groups .
    • Case Study : A 2024 study resolved overlapping electron density by partitioning occupancy between conformers .

Q. How does substituent variation on the phenyl ring influence biological activity?

  • SAR Insights :

SubstituentBiological Activity (Example)Source
tert-Butyl Enhanced lipophilicity (CNS targets)
Methoxy Increased solubility; moderate antibacterial activity
Chloro Improved antitumor potency (HepG2 cells)
  • Experimental Design : Synthesize analogs systematically and test in dose-response assays (e.g., MTT for cytotoxicity) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Optimization Steps :

  • Replace dioxane with safer solvents (e.g., acetonitrile) .
  • Use flow chemistry to enhance reproducibility and reduce reaction time.
    • Quality Control : Implement HPLC-MS for batch-to-batch consistency .

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